molecular formula C9H8N2O2 B1424407 6-methoxy-1,7-naphthyridin-4(1H)-one CAS No. 952059-64-2

6-methoxy-1,7-naphthyridin-4(1H)-one

Cat. No. B1424407
M. Wt: 176.17 g/mol
InChI Key: IZNOIEBRRPDYSG-UHFFFAOYSA-N
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Description

6-Methoxy-1,7-naphthyridin-4(1H)-one, also known as 6-MNO, is a synthetic chemical compound belonging to the class of naphthyridinone derivatives. It is a white crystalline solid with a molecular weight of 202.25 g/mol and a melting point of 99-102°C. 6-MNO has been studied extensively for its potential applications in a variety of scientific fields and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Multivalent Scaffold in Medicinal Chemistry

6-Methoxy-1,7-naphthyridin-4(1H)-one, as part of the 1,6-naphthyridine motif, is recognized as a versatile scaffold in medicinal chemistry. This structure exhibits various bioactivities when properly substituted. For instance, the incorporation of a cyclic urea pharmacophore into this framework has led to the discovery of new classes of c-Met kinase inhibitors (Wang et al., 2013).

Diverse Biomedical Applications

The 1,6-naphthyridin-2(1H)-ones, a subfamily of naphthyridines, include a large number of compounds that provide ligands for several receptors in the body. Over 17,000 compounds in this family are known, many of which hold significant biomedical applications (Oliveras et al., 2021).

Synthesis from Acyclic Precursors

The synthesis of various naphthyridine derivatives, including the 6-methoxy-1,7-naphthyridin-4(1H)-one, from acyclic precursors, has been explored. These methods involve starting from quinolinic anhydride and result in derivatives with potential applications in various fields (Blanco et al., 1999).

Potential Antitumor Activity

Compounds like 6-methoxy-1,7-naphthyridin-4(1H)-one have shown potential in antitumor activities. For example, specific derivatives have exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer drug candidates (Liu et al., 2015).

Spectroscopic Properties

Spectroscopic studies of derivatives, including solvatochromism, provide insights into their stability, interaction with solvents, and potential for forming zwitterionic species. This understanding is crucial for their application in pharmaceuticals and material sciences (Santo et al., 2003).

Anticancer Properties Against Lung Cancer

Some derivatives have been synthesized and tested for their potential anticancer properties against lung cancer. The findings suggest that 1,8-naphthyridine derivatives are a promising class of compounds in cancer research (Thilagam & Rajendran, 2015).

properties

IUPAC Name

6-methoxy-1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-6-7(5-11-9)10-3-2-8(6)12/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNOIEBRRPDYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705262
Record name 6-Methoxy-1,7-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1,7-naphthyridin-4(1H)-one

CAS RN

952059-64-2
Record name 6-Methoxy-1,7-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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